2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one
Overview
Description
2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a complex organic compound with a molecular weight of 372.33 g/mol . This compound is characterized by its unique structure, which includes both chromen and benzochromen moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups are often employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
Scientific Research Applications
2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Flavonoids: These natural compounds have structural similarities and are known for their antioxidant properties.
Coumarins: These compounds are structurally related and have diverse applications in medicine and industry.
Uniqueness
2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one stands out due to its unique combination of chromen and benzochromen moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(7,8-dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O6/c23-17-7-6-13-14(10-19(24)28-21(13)20(17)25)16-9-15-12-4-2-1-3-11(12)5-8-18(15)27-22(16)26/h1-10,23,25H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUYEQOVHVONQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC(=O)OC5=C4C=CC(=C5O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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